Carteolol
Overview
Description
Carteolol is a beta-adrenergic antagonist used to treat arrhythmia, angina, hypertension, and glaucoma . It is administered in the form of eye drops . It is also used alone or together with other medicines to treat increased pressure in the eye caused by open-angle glaucoma or a condition called intraocular hypertension .
Synthesis Analysis
The synthesis of Carteolol involves several steps . The process includes the preparation of 3-amino-2-cyclohexenone, tetrahydro-2, 5 (1H,6H) -quinolinedione, 5-hydroxy-3, 4-dihydro-2 (1H) -quinolone, 5- (2, 3-epoxypropoxy) -3, 4-dihydro-2 (1H) -quinolone, and finally, the preparation of Carteolol hydrochloride .Molecular Structure Analysis
Carteolol has a molecular formula of C16H24N2O3 . The average molecular weight is 292.3734 .Chemical Reactions Analysis
Carteolol is a beta-blocker and its synthesis involves various chemical reactions .Physical And Chemical Properties Analysis
Carteolol has a molecular formula of C16H24N2O3 and an average molecular weight of 292.3734 . It is a small molecule .Scientific Research Applications
Cytotoxicity Studies
Carteolol, a nonselective β-adrenoceptor antagonist used for glaucoma and ocular hypertension, shows time- and dose-dependent cytotoxicity in human corneal epithelial cells. This effect is achieved by inducing apoptosis through the mitochondrial pro-apoptotic pathway, involving activation of caspase-9 and -3, disruption of mitochondrial transmembrane potential, and regulation of the Bcl-2 family proteins (Shan & Fan, 2016). Similarly, carteolol demonstrates cytotoxicity in corneal endothelial cells, with high-dose treatment leading to necroptosis via the RIPK/MLKL pathway, and low-dose treatment inducing apoptosis through a caspase activated and mitochondrial-dependent pathway (Su, Zhao, & Fan, 2020).
Vasorelaxation Properties
Carteolol exhibits a marked vasorelaxing effect on porcine ciliary arteries, which is endothelium-independent. This property may have clinical relevance in the care of glaucoma patients, although further evaluation is needed (Kasper, Champion, Flammer, & Haefliger, 2000).
Ocular Hypotensive Efficacy
Research indicates that carteolol effectively reduces intraocular pressure, which is a primary concern in glaucoma treatment. The efficacy of different formulations of carteolol, including alginate formulations, has been compared in clinical trials (Demailly, Allaire, & Trinquand, 2001).
Beta-Blocking Effect
Carteolol has been studied for its beta-blocking effect, particularly in relation to heart rate response under various conditions. These studies are critical in understanding the broader pharmacological effects of carteolol beyond its ocular applications (Stoll, Cavanaugh, & MacLeod, 1981).
Retinal Protection
Carteolol demonstrates protective effects against light-induced oxidative stress in the retina. This effect may be attributed to enhancing antioxidative potential and decreasing intracellular reactive oxygen species production (Matsuo, Kuse, Takahashi, Kuwahara, Tanito, Kaidzu, Shimazawa, Hara, & Ohira, 2019).
Hemodynamic Effects
Studies have also explored carteolol's impact on hemodynamics. For example, it has been shown to affect retrobulbar hemodynamics in patients with normal tension glaucoma, possibly due to its intrinsic sympathomimetic activity (Chen, Ching, Chou, Chiou, & Hsu, 2001).
Pharmacokinetic Analysis
The development of methods for the determination of carteolol in human plasma has been a focus of research, aiding in the pharmacokinetic analysis of this drug (Nagasawa, Kashimoto, Sugawara, & Kimura, 1995).
Cardiac β1-Adrenoceptors Partial Agonism
Carteolol's role as a nonconventional partial agonist of cardiac β1-adrenoceptors has been studied, providing insights into its unique pharmacological profile and potential therapeutic applications (Floreani, Froldi, Quintieri, Varani, Borea, Dorigo, & Dorigo, 2005).
Mechanism of Action
Carteolol is a beta1 and beta2 (non-selective) adrenergic receptor-blocking agent . When applied topically to the eye, it reduces elevated, as well as normal, intraocular pressure, whether or not accompanied by glaucoma . The primary mechanism of the ocular hypotensive action of Carteolol in reducing intraocular pressure is most likely a decrease in aqueous humor production .
Safety and Hazards
Carteolol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes serious eye irritation, and is suspected of damaging the unborn child . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
properties
IUPAC Name |
5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)17-9-11(19)10-21-14-6-4-5-13-12(14)7-8-15(20)18-13/h4-6,11,17,19H,7-10H2,1-3H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWAFSWPYPHEXKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1CCC(=O)N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
51781-21-6 (mono hydrochloride) | |
Record name | Carteolol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051781067 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3022746 | |
Record name | Carteolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Carteolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014662 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.21e-01 g/L | |
Record name | Carteolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014662 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The primary mechanism of the ocular hypotensive action of carteolol in reducing intraocular pressure is most likely a decrease in aqueous humor production. This process is initiated by the non-selective beta1 and beta2 adrenergic receptor blockade. | |
Record name | Carteolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00521 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Carteolol | |
CAS RN |
51781-06-7 | |
Record name | Carteolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51781-06-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carteolol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051781067 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carteolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00521 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Carteolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CARTEOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NF31401XG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Carteolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014662 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.